6-Ethoxypyrimidine-2,4,5-triamine

Lipophilicity Physicochemical properties Drug-likeness

6-Ethoxypyrimidine-2,4,5-triamine (CAS 98945-34-7) is a polysubstituted pyrimidine bearing three amino groups at the 2-, 4-, and 5-positions and an ethoxy substituent at the 6-position. It belongs to the 2,4,5-triamino-6-alkoxypyrimidine class, originally developed as a key intermediate in the synthesis of folic acid and its analogs.

Molecular Formula C6H11N5O
Molecular Weight 169.19 g/mol
CAS No. 98945-34-7
Cat. No. B8723510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxypyrimidine-2,4,5-triamine
CAS98945-34-7
Molecular FormulaC6H11N5O
Molecular Weight169.19 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC(=C1N)N)N
InChIInChI=1S/C6H11N5O/c1-2-12-5-3(7)4(8)10-6(9)11-5/h2,7H2,1H3,(H4,8,9,10,11)
InChIKeyOYADDPIRLCYWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethoxypyrimidine-2,4,5-triamine (CAS 98945-34-7) | Folic Acid Pathway Intermediate & Comparative Physicochemical Profile


6-Ethoxypyrimidine-2,4,5-triamine (CAS 98945-34-7) is a polysubstituted pyrimidine bearing three amino groups at the 2-, 4-, and 5-positions and an ethoxy substituent at the 6-position [1]. It belongs to the 2,4,5-triamino-6-alkoxypyrimidine class, originally developed as a key intermediate in the synthesis of folic acid and its analogs [1]. The compound has a molecular weight of 169.19 g/mol and a computed XLogP3 of -0.5, placing it in a moderately hydrophilic range relative to close structural analogs [2].

Why Generic Substitution Fails for 6-Ethoxypyrimidine-2,4,5-triamine in Folic Acid Intermediate Chemistry


In the 2,4,5-triamino-6-substituted pyrimidine series, small changes at the 6-position profoundly alter lipophilicity, hydrogen-bonding capacity, and reactivity in condensation reactions required for pteridine ring formation [1]. The ethoxy variant occupies a distinct property space: its XLogP3 (-0.5) is 0.4 log units higher than the methoxy analog (-0.9) and 0.7 units higher than the unsubstituted parent (-1.2), directly affecting phase-transfer behavior and solubility in organic reaction media [2]. Additionally, the ethoxy group provides a steric and electronic profile that differs from the 6-hydroxy analog, which is prone to tautomerization to the pyrimidinone form, potentially altering its nucleophilicity in subsequent coupling steps [3]. Simply interchanging these in-class compounds without adjusting reaction stoichiometry, solvent systems, or purification protocols can lead to failed condensations or reduced yields.

Quantitative Differentiation Evidence for 6-Ethoxypyrimidine-2,4,5-triamine vs. Closest Analogs


Lipophilicity Shift: XLogP3 Comparison vs. 6-Methoxy and Parent Analogs

6-Ethoxypyrimidine-2,4,5-triamine exhibits a computed XLogP3 of -0.5, representing a 0.4 log unit increase over the 6-methoxy analog (XLogP3 -0.9) and a 0.7 log unit increase over the parent 2,4,5-triaminopyrimidine (XLogP3 -1.2) [1]. This incremental lipophilicity arises from the additional methylene unit in the ethoxy substituent, which reduces hydrogen-bonding capacity per unit mass while increasing favorable van der Waals interactions with nonpolar environments [1]. The measured difference is consistent across the homologous alkoxy series and is predictive of differential organic-phase partitioning in biphasic synthetic procedures [2].

Lipophilicity Physicochemical properties Drug-likeness

Molecular Weight and Rotatable Bond Differentiation for Chromatographic Resolution

The molecular weight of 6-ethoxypyrimidine-2,4,5-triamine (169.19 g/mol) is 14.03 g/mol higher than the 6-methoxy analog (155.16 g/mol), corresponding exactly to one methylene (-CH₂-) unit [1]. This mass difference, combined with the presence of two rotatable bonds versus one in the methoxy analog, provides distinct chromatographic retention behavior and enables unambiguous LC-MS discrimination in reaction monitoring [1]. The ethoxy compound also shows a 44.06 g/mol mass shift relative to the parent 2,4,5-triaminopyrimidine (125.13 g/mol), facilitating its identification as a discrete intermediate in folic acid synthetic pathways [2].

Chromatography Molecular weight Separation science

Synthetic Provenance and Characterization Data from Primary Patent Literature

The dihydrochloride salt of 6-ethoxypyrimidine-2,4,5-triamine was explicitly prepared and characterized in US2584024A, with a reported microblock melting point of 140–145 °C (decomposition) and elemental analysis: found C 31.06%, H 5.71%, N 30.19% versus calculated for C₆H₁₁N₅O·2HCl (C 29.76%, H 5.41%, N 28.93%) [1]. In contrast, the corresponding 2,4-diamino-6-ethoxypyrimidine (lacking the 5-amino group) exhibits a melting point of 160–165 °C . This 15–25 °C depression in melting point upon introduction of the third amino group reflects the disruption of crystalline packing by the additional hydrogen-bond donor/acceptor, a property that can influence recrystallization solvent selection and solid-state handling during procurement and storage [1].

Synthetic chemistry Characterization Folic acid intermediates

Positional Amino Group Count Defines Reactivity in Pteridine Cyclocondensation

The presence of three amino groups at positions 2, 4, and 5 distinguishes 6-ethoxypyrimidine-2,4,5-triamine from the more common 2,4-diamino-6-ethoxypyrimidine scaffold. In folic acid synthesis, the 5-amino group serves as the essential nucleophilic site for cyclocondensation with α,β-dicarbonyl synthons to construct the pteridine ring system [1]. The 2,4-diamino-6-ethoxypyrimidine cannot participate in this key ring-closure step without prior functionalization at the unsubstituted 5-position, adding at least one synthetic transformation and associated yield loss [2]. The patent literature explicitly designates the triamino substitution pattern as the required intermediate oxidation state for direct conversion to folic acid precursors [1].

Reactivity Cyclocondensation Folic acid synthesis

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count vs. 6-Hydroxy Analog

The computed topological polar surface area (TPSA) of 6-ethoxypyrimidine-2,4,5-triamine is 113 Ų, identical to the 6-methoxy analog but 9 Ų higher than the unsubstituted parent (104 Ų) [1]. The number of hydrogen bond acceptors is 6 for both alkoxy analogs versus 5 for the parent [1]. In comparison, the 6-hydroxy analog (2,4,5-triamino-6-hydroxypyrimidine) has a lower molecular weight (141.13 g/mol) but exists in equilibrium with its pyrimidinone tautomer, which alters its effective hydrogen-bonding profile and may reduce nucleophilicity at the 6-position oxygen [2]. The ethoxy group locks the 6-substituent in the enol ether form, preventing tautomerization and providing predictable reactivity in downstream alkylation or condensation chemistry [3].

Polar surface area Bioavailability prediction Permeability

Ethoxy-Specific Alkyl Chain Length Tunes Organic Phase Solubility in Multi-Step Extractions

The ethoxy group (OCH₂CH₃) provides an optimal balance between aqueous and organic solubility for the 2,4,5-triamino-6-alkoxypyrimidine series. The methoxy analog (OCH₃), with a lower XLogP3 (-0.9) and one fewer methylene unit, partitions more strongly into aqueous phases, potentially reducing recovery during organic solvent extraction steps [1]. Conversely, higher alkoxy homologs such as propoxy (OCH₂CH₂CH₃, predicted XLogP3 ≈ -0.1 to +0.1 by extrapolation) may excessively partition into organic solvents, complicating aqueous work-up and increasing emulsion formation [2]. The ethoxy chain length represents the empirically selected substituent in the foundational patent literature for folic acid intermediate synthesis, reflecting its practical superiority in yield and handling across multiple synthetic steps [3].

Solubility Process chemistry Extraction efficiency

Recommended Procurement and Application Scenarios for 6-Ethoxypyrimidine-2,4,5-triamine


Folic Acid and Antifolate Synthesis: Direct Pteridine Cyclocondensation

6-Ethoxypyrimidine-2,4,5-triamine is the preferred starting material for constructing the pteridine core of folic acid and non-classical antifolate inhibitors. The pre-installed 5-amino group enables direct cyclocondensation with α,β-dicarbonyl reagents (e.g., 2,3-dibromopropionaldehyde) as described in US2584024A [1]. Unlike 2,4-diamino-6-ethoxypyrimidine, which requires an additional nitrosation/reduction sequence to introduce the 5-amino group, this compound eliminates one synthetic step and avoids the use of sodium dithionite or catalytic hydrogenation for nitroso reduction [1]. For procurement, specifying the dihydrochloride salt form with a melting point of 140–145 °C (dec.) provides a straightforward identity verification before use [1].

Chromatographic Method Development and Reference Standard Sourcing

The 14 Da mass increment of 6-ethoxypyrimidine-2,4,5-triamine (169.19 g/mol) over its 6-methoxy analog (155.16 g/mol) produces baseline-resolved chromatographic peaks under standard reversed-phase LC-MS conditions [2]. This makes the compound an ideal system suitability standard for monitoring folic acid intermediate synthesis where both alkoxy variants may be present as starting materials or byproducts. Its two rotatable bonds (vs. one for methoxy) also impart distinct retention behavior on phenyl-hexyl or pentafluorophenyl stationary phases, supporting orthogonal method validation [2].

Physicochemical Screening in Early-Stage Antimetabolite Drug Discovery

With a computed XLogP3 of -0.5 and TPSA of 113 Ų, 6-ethoxypyrimidine-2,4,5-triamine occupies a physicochemical space that is distinct from both the more polar 6-methoxy analog (XLogP3 -0.9) and the tautomerically labile 6-hydroxy analog [3]. This intermediate lipophilicity, combined with the absence of a tautomerizable 6-hydroxy group, makes it a suitable scaffold for fragment-based drug discovery targeting dihydrofolate reductase (DHFR) or related folate pathway enzymes where consistent solution-phase behavior and predictable SAR are required [3][4]. Its 44 Da higher mass relative to the parent triaminopyrimidine also facilitates MS-based fragment screening hit confirmation [2].

Process Chemistry Scale-Up: Balanced Phase Partitioning for Extractive Work-Up

In multi-kilogram folic acid intermediate manufacturing, the ethoxy substituent provides a practical advantage over the methoxy analog in liquid-liquid extraction steps. The XLogP3 of -0.5 (vs. -0.9 for methoxy) translates to roughly 2.5-fold higher partitioning into organic solvents such as ethyl acetate or dichloromethane, improving recovery while still retaining sufficient aqueous solubility for initial reaction homogeneity [3][1]. This balance reduces the number of extraction cycles required and minimizes emulsion formation that can occur with more lipophilic propoxy or higher alkoxy variants [3]. The compound's characterization data (elemental analysis and melting point) from the patent literature provide validated acceptance criteria for incoming raw material quality control in GMP intermediate production [1].

Quote Request

Request a Quote for 6-Ethoxypyrimidine-2,4,5-triamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.